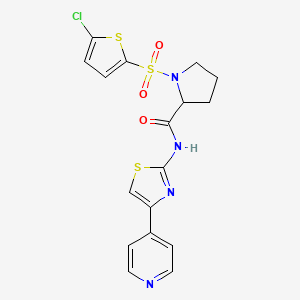
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H15ClN4O3S3 and its molecular weight is 454.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)pyrrolidine-2-carboxamide, identified by its CAS number 899732-25-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is C18H17ClN4O3S, with a molecular weight of 469.0 g/mol. The structure features a pyrrolidine core substituted with a sulfonyl group and various heterocycles, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4O3S |
| Molecular Weight | 469.0 g/mol |
| CAS Number | 899732-25-3 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds containing sulfonyl groups. For instance, compounds with structural similarities have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
However, specific studies on this compound have not yet reported significant antimicrobial activity against tested organisms. This suggests that while the compound may possess structural features conducive to antimicrobial action, further optimization may be required to enhance its efficacy .
Anticancer Activity
The anticancer potential of compounds derived from similar structures has been documented extensively. For example, derivatives containing thiazole and pyridine rings have been associated with inhibition of cell proliferation and induction of apoptosis in various cancer cell lines .
This compound is hypothesized to exhibit similar properties due to its structural components. Computational studies suggest that this compound may interact with specific enzyme targets involved in cancer pathways, potentially leading to therapeutic effects against cancers such as non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) .
The proposed mechanism of action for compounds like this compound involves:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to halt the cell cycle in cancer cells.
- Induction of Apoptosis : Structural features allow for interaction with apoptotic pathways, promoting programmed cell death in malignant cells.
- Targeting Specific Enzymes : The sulfonamide group can interact with enzymes such as COX or other targets involved in inflammatory processes that are often upregulated in cancer.
科学的研究の応用
Medicinal Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The sulfonamide group is known to enhance the bioactivity of various drug candidates by improving solubility and stability. For instance, derivatives of this compound have been explored for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
-
Inhibition of Enzymes :
- The compound has shown promise as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. The structural features of the compound suggest that it may act as a competitive inhibitor, which could lead to its application in treating type II diabetes .
-
Anti-inflammatory Properties :
- Preliminary research indicates that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions like rheumatoid arthritis. The thiazole and pyrrolidine moieties are known to interact with inflammatory pathways, which could be leveraged for therapeutic purposes .
Synthesis Methodologies
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)pyrrolidine-2-carboxamide can be achieved through several methods:
- Condensation Reactions :
- Multi-step Synthesis :
Case Studies and Research Findings
特性
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S3/c18-14-3-4-15(27-14)28(24,25)22-9-1-2-13(22)16(23)21-17-20-12(10-26-17)11-5-7-19-8-6-11/h3-8,10,13H,1-2,9H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKQTHLOHHPOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














